molecular formula C12H13BrFN B2830110 6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline CAS No. 1260834-10-3

6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline

Cat. No.: B2830110
CAS No.: 1260834-10-3
M. Wt: 270.145
InChI Key: KEJGKTIXUPWISH-UHFFFAOYSA-N
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Description

“6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline” is a chemical compound that belongs to the class of quinolines . Quinolines are a class of organic compounds with a unique structure and have been found to have interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinolines, including “this compound”, can be achieved through various methods. One of the most common methods is the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is unique due to its quinoline moiety . Quinolines display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

Quinolines, including “this compound”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are unique due to its structure. It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .

Mechanism of Action

The mechanism of action of quinolines is diverse and depends on their specific structure and functional groups . They have been found to have pharmaceutical importance due to their utilities as drugs isolated from naturally occurring compounds .

Safety and Hazards

As with any chemical compound, “6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline” should be handled with care. Specific safety and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .

Future Directions

The future directions for “6-Bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline” and other quinolines are promising. Their interesting pharmaceutical and biological activities make them valuable in drug research and development . Future research will likely focus on developing new synthetic approaches and exploring their applications in the synthesis of related heterocycles .

Properties

IUPAC Name

6-bromo-8-fluoro-2,2,4-trimethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFN/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-6,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGKTIXUPWISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2F)Br)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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